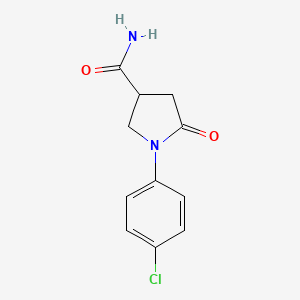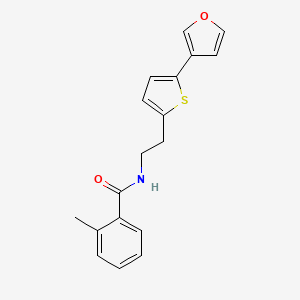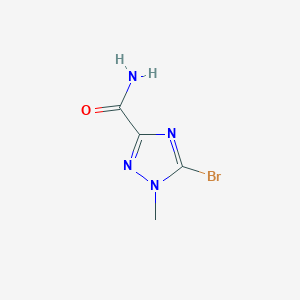![molecular formula C24H22N4O6S B2599062 N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866015-83-0](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H22N4O6S and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology and Neurological Applications
Compounds with complex structures similar to N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide might have applications in the study of behavioral pharmacology and neurological disorders. For instance, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, demonstrated potential utility in treating anxiety and affective disorders through various animal models, showcasing the importance of such compounds in neurological research (Hudzik et al., 2003).
Amyloid Imaging and Alzheimer's Disease
Research on amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), highlights the significance of complex molecules in diagnosing and understanding Alzheimer's disease. These studies reveal the potential of using sophisticated chemical compounds to detect amyloid in the brain, offering early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Chemical Inhibitors of Cytochrome P450 Isoforms
The specificity and potency of chemical inhibitors like furafylline and montelukast for various cytochrome P450 isoforms underscore the relevance of detailed chemical synthesis and analysis in drug metabolism studies. Such research aids in predicting drug-drug interactions and understanding the metabolic pathways of pharmaceuticals, which is crucial for the development of safe and effective drugs (Khojasteh et al., 2011).
Synthetic Cathinone Mephedrone and Psychotherapy
Studies on synthetic cathinones like mephedrone provide insights into the pharmacodynamics and pharmacokinetics of new psychoactive substances. Such research is essential for understanding the acute and chronic effects of these substances, their addiction potential, and their impact on public health (Papaseit et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide” would depend on the exact configuration and functional groups of the molecule.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-methoxybenzylamine", "4-nitrobenzaldehyde", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzylamine (1.0 equiv) and 4-nitrobenzaldehyde (1.0 equiv) in diethyl ether and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid (1.2 equiv) to the imine intermediate and stir the mixture at room temperature for 24 hours to form the final product.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to basic. Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent. Collect the pure product and dry it under vacuum to obtain N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |
CAS-Nummer |
866015-83-0 |
Molekularformel |
C24H22N4O6S |
Molekulargewicht |
494.52 |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H22N4O6S/c1-34-19-8-4-16(5-9-19)14-25-21(29)10-12-26-23(30)22-20(11-13-35-22)27(24(26)31)15-17-2-6-18(7-3-17)28(32)33/h2-9,11,13H,10,12,14-15H2,1H3,(H,25,29) |
InChI-Schlüssel |
DCOOHHSMWRTGOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)
![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)

![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2598995.png)

![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-[(2,2,2-trifluoroethyl)sulfanyl]acetamide](/img/structure/B2599000.png)
